molecular formula C19H17N3O3S2 B3008683 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-((pyridin-4-ylmethyl)thio)thiazol-4-yl)acetamide CAS No. 1021218-60-9

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-((pyridin-4-ylmethyl)thio)thiazol-4-yl)acetamide

Cat. No.: B3008683
CAS No.: 1021218-60-9
M. Wt: 399.48
InChI Key: AHZUQBMZKXWPIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-((pyridin-4-ylmethyl)thio)thiazol-4-yl)acetamide is a synthetic small molecule featuring a benzodioxole moiety linked via a methylene group to an acetamide scaffold. This compound is hypothesized to exhibit pharmacological activity due to its structural similarity to thiazole- and benzodioxole-containing analogs reported in the literature .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[2-(pyridin-4-ylmethylsulfanyl)-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3S2/c23-18(21-9-14-1-2-16-17(7-14)25-12-24-16)8-15-11-27-19(22-15)26-10-13-3-5-20-6-4-13/h1-7,11H,8-10,12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHZUQBMZKXWPIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CC3=CSC(=N3)SCC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

The compound shares key structural motifs with several synthesized derivatives, including:

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((5-bromothiophen-2-yl)methyl)(methyl)amino)acetamide (C26)
  • Structural features: Replaces the thiazole-pyridinylmethylthio group with a bromothiophene-methylamino moiety.
  • Synthesis : Prepared via reductive amination using sodium triacetoxyborohydride in THF .
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-bromobenzyl)(methyl)amino)acetamide (SW-C165)
  • Structural features : Substitutes the thiazole core with a 2-bromobenzyl group.
  • Synthesis : Similar reductive amination protocol, yielding 37 mg (72% yield) after purification .
2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)pyrimidin-4-yl)amino)-N-(2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)acetamide (3)
  • Structural features: Incorporates a pyrimidine-isoindolinone scaffold instead of thiazole.
  • Synthesis : Derived via substitution of 2-fluoroaniline with benzo[d][1,3]dioxol-5-ylmethanamine .

Comparative Analysis of Physicochemical Properties

Compound Name Molecular Weight Key Functional Groups Yield (%) Biological Activity (Reported)
Target Compound ~435.5* Thiazole, pyridinylmethylthio, benzodioxole N/A Hypothesized kinase inhibition
C26 441.3 Bromothiophene, methylamino 58 Not disclosed
SW-C165 443.3 Bromobenzyl, methylamino 72 Not disclosed
Compound 3 577.6 Pyrimidine, isoindolinone, benzodioxole 4 Probable cereblon modulator
Compound 5d ~450† Benzothiazole, indolinone N/A Anti-inflammatory, antibacterial

*Calculated based on formula; †Estimated from analogous structures.

Critical Evaluation of Data Gaps and Limitations

  • Structural diversity: Heterocyclic substitutions (pyrimidine, isoindolinone, benzothiazole) complicate direct comparisons, necessitating further structure-activity relationship (SAR) studies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.